molecular formula C12H16N5O8P B088428 Acetyl adenylate CAS No. 13015-87-7

Acetyl adenylate

Cat. No.: B088428
CAS No.: 13015-87-7
M. Wt: 389.26 g/mol
InChI Key: UBPVOHPZRZIJHM-WOUKDFQISA-N
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Description

Acetyl adenylate, also known as acetyl AMP, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the pyruvate metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, pyruvate kinase deficiency, the primary hyperoxaluria II, PH2 pathway, and pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency).
5'-acetylphosphoadenosine is a 5'-acylphosphoadenosine. It has a role as a mouse metabolite and a human metabolite.

Scientific Research Applications

Enzymatic Regulation and Metabolic Processes

Acetyl adenylate is involved in key enzymatic processes and metabolic pathways. The enzyme Acetyl-CoA synthetase (Acs) synthesizes acetyl CoA from acetate, ATP, and CoA through an acetyl–adenosine monophosphate (AMP) intermediate. This process is crucial in both prokaryotes and eukaryotes, underlining the significance of this compound in central metabolism. Additionally, acetylation of the Acs enzyme, a modification process involving this compound, regulates its activity in response to physiological cues. This regulation highlights the role of this compound in modulating enzyme activities and suggests its broader implications in the AMP-forming family of enzymes, which include peptide synthetases and luciferase (Starai et al., 2002).

Biosynthesis and Natural Product Formation

This compound plays a crucial role in the biosynthesis of complex natural products. Class I adenylate-forming enzymes, which include acetyl-CoA synthetase, contribute to primary and secondary metabolism by modifying acetyl-CoA. This modification leads to the production of a wide range of natural products such as non-ribosomal peptides, polyketides, and terpenes. The adenylation domains of these enzymes possess unique features that facilitate the production of structurally diverse metabolites, demonstrating the pivotal role of this compound in natural product biosynthesis (D'Ambrosio & Derbyshire, 2019).

Structural and Kinetic Analysis

Structural and kinetic studies of enzymes utilizing this compound, such as acetyl-CoA synthetase, have provided insights into the molecular mechanisms of this compound formation and utilization. These studies reveal the complex interactions and conformational changes in enzymes during the synthesis of this compound and subsequent reactions. Understanding these mechanisms is essential for exploring the broader functional implications of this compound in cellular metabolism and enzyme regulation (Gulick et al., 2003).

Role in Protein Modification and Regulation

This compound is also involved in the acylation of biomolecules, a widespread strategy for controlling biological function and responding to metabolic stress. This process, which includes protein acetylation, impacts various cellular processes like chromatin maintenance, transcriptional regulation, and primary metabolism. The reversible nature of acylation, involving enzymes like acetyl-CoA synthetase, underscores the dynamic and regulatory role of this compound in cellular physiology (Hentchel & Escalante‐Semerena, 2015).

Properties

CAS No.

13015-87-7

Molecular Formula

C12H16N5O8P

Molecular Weight

389.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] acetate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

UBPVOHPZRZIJHM-WOUKDFQISA-N

Isomeric SMILES

CC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

13015-87-7

physical_description

Solid

Synonyms

acetyl adenylate
acetyl AMP
acetyladenylate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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